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Compound of Interest

Compound Name: Org 25935

Cat. No.: B10764295 Get Quote

Technical Support Center: Org 25935
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

potential for tolerance development to Org 25935 in chronic studies.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Org 25935?

Org 25935 is a selective inhibitor of the glycine transporter type 1 (GlyT-1).[1] By blocking this

transporter, Org 25935 increases the extracellular concentration of glycine in the brain. Glycine

acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors and as a primary

neurotransmitter at inhibitory glycine receptors. This modulation of glycinergic and

glutamatergic neurotransmission is the basis for its investigation in various central nervous

system disorders.

Q2: Is there preclinical evidence for the development of tolerance to Org 25935 with chronic

administration?

Preclinical studies in rodent models of alcohol consumption have suggested a lack of tolerance

to the effects of Org 25935 on reducing ethanol intake and preference. Notably, studies have

shown a sustained reduction in alcohol consumption over several weeks of continuous

treatment. For instance, one study reported that the effect of Org 25935 on reducing ethanol
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intake was sustained for up to 40 days. Another study found that daily administration for 19

days did not lead to changes in the mRNA expression of glycine receptors or GlyT-1 in the

nucleus accumbens, suggesting a lack of molecular adaptation that might underlie tolerance in

this context.

Q3: What were the outcomes of clinical trials with Org 25935, and did they assess tolerance?

Clinical trials investigating Org 25935 for the prevention of relapse in alcohol-dependent

patients and as an adjunctive treatment for negative symptoms in schizophrenia were

discontinued due to futility.[1][2][3] This means that the drug did not demonstrate a significant

therapeutic benefit over placebo.[1][2] While these trials were not specifically designed to

assess tolerance, the lack of sustained efficacy in a clinical setting raises questions. It is

possible that tolerance developed, contributing to the lack of a significant effect, or that the

preclinical models did not adequately predict clinical efficacy in these complex disorders. The

trials were generally well-tolerated.[1][2]

Q4: What is the rationale for suggesting that GlyT-1 inhibitors like Org 25935 might not induce

tolerance?

The mechanism of action of GlyT-1 inhibitors offers a potential explanation for a reduced

likelihood of tolerance development. By enhancing the levels of the endogenous co-agonist

glycine at the NMDA receptor, Org 25935 may facilitate a more physiological modulation of

receptor activity compared to direct, synthetic agonists. This could potentially lead to less

receptor desensitization and downregulation over time. Furthermore, some research suggests

that GlyT-1 inhibitors might even delay the development of tolerance to other drugs, such as

opioids, by modulating NMDA receptor-dependent neuroplasticity.

Troubleshooting Guide
Issue: I am observing a diminishing effect of Org 25935 in my chronic in vivo experiment. Is

this tolerance?

While preclinical studies in specific models of alcohol consumption have not reported tolerance,

a diminishing effect in your study could be due to several factors. Here's a troubleshooting

workflow to consider:

Confirm Drug Stability and Dosing Regimen:
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Solution Integrity: Ensure the stability of your Org 25935 solution over the course of the

study. Prepare fresh solutions regularly and store them appropriately.

Dosing Accuracy: Verify the accuracy of your dosing calculations and administration

technique. Inconsistent dosing can lead to variable effects.

Evaluate Pharmacokinetic Factors:

Metabolic Changes: Consider the possibility of metabolic adaptation. Chronic

administration of a compound can sometimes induce metabolic enzymes, leading to faster

clearance and reduced exposure over time. If feasible, measure plasma or brain

concentrations of Org 25935 at different time points in your study.

Route of Administration: The route of administration can influence pharmacokinetics.

Ensure it is consistent and appropriate for the intended duration of the study.

Assess Pharmacodynamic Mechanisms:

Receptor Desensitization/Downregulation: Although not reported in the context of the

alcohol consumption models, it is a theoretical possibility. If your experimental focus is on

a specific receptor system, consider assessing receptor density or function (e.g., via

radioligand binding or electrophysiology) in brain tissue from early and late stages of your

chronic study.

Target Engagement: Confirm that Org 25935 is reaching its target and inhibiting GlyT-1 as

expected. This could be assessed indirectly through measuring changes in extracellular

glycine levels via microdialysis at different study time points.

Consider the Animal Model and Behavioral Endpoint:

Model-Specificity: The lack of tolerance has been primarily reported in alcohol

consumption paradigms. If you are using a different model (e.g., assessing antipsychotic-

like or analgesic effects), the potential for tolerance may differ.

Behavioral Compensation: Animals may develop behavioral strategies to compensate for

the drug's effects over time, which could be misinterpreted as tolerance. Carefully observe

and score animal behavior throughout the study.
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Data Presentation
Table 1: Summary of Preclinical Chronic Dosing Studies of Org 25935 on Ethanol

Consumption in Rats

Study
(Reference)

Animal
Model

Dose of Org
25935

Dosing
Duration

Key
Findings on
Efficacy
Over Time

Evidence of
Tolerance

Molander et

al., 2007

High and

medium

alcohol-

preferring

Wistar rats

6 mg/kg, i.p. Up to 40 days

Significant

and

sustained

decrease in

ethanol

intake and

preference.

Not

observed.

Vengeliene et

al., 2010

Wistar rats

with relapse-

like drinking

behavior

6 mg/kg, i.p.

Repeated

cycles of

administratio

n during

relapse

phases

Consistently

reduced

relapse-like

alcohol

consumption

across

multiple

deprivation

cycles.

Not

observed.

Experimental Protocols
1. Two-Bottle Choice Voluntary Ethanol Consumption Paradigm

This protocol is adapted from methodologies used in studies investigating the chronic effects of

Org 25935 on alcohol consumption.

Animals: Male Wistar rats are singly housed with ad libitum access to food and water.
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Habituation: For two weeks, rats are given continuous access to two bottles, one containing

water and the other an ethanol solution (concentrations gradually increased from 2% to 10%

v/v).

Baseline: Following habituation, rats are maintained with a choice between 10% ethanol and

water. Fluid consumption is measured daily for at least one week to establish a stable

baseline of ethanol intake and preference.

Chronic Dosing:

Animals are divided into a control group (receiving vehicle) and a treatment group

(receiving Org 25935, e.g., 6 mg/kg, i.p.).

The drug or vehicle is administered daily, typically 30-60 minutes before the dark cycle

begins (when rodent drinking behavior is highest).

Fluid consumption from both bottles is measured daily to calculate ethanol intake

(g/kg/day) and preference (volume of ethanol solution consumed / total volume of fluid

consumed).

Duration: The chronic dosing phase can last for several weeks (e.g., up to 40 days) to

assess the sustained effects of the compound.

2. Alcohol Deprivation Effect (ADE) Model of Relapse

This model is used to study the effect of compounds on relapse-like drinking behavior.

Induction of Dependence: Rats are subjected to long-term voluntary ethanol consumption

(as in the two-bottle choice paradigm) for several weeks to establish a stable baseline.

Alcohol Deprivation: The ethanol bottle is removed for a period of two weeks, with animals

having access to only water.

Relapse Test:

Following the deprivation period, the ethanol bottle is reintroduced.
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Animals are pre-treated with either vehicle or Org 25935 (e.g., 6 mg/kg, i.p.) prior to the

reintroduction of ethanol.

Ethanol and water consumption are measured for the first 24 hours and for several

subsequent days to assess the alcohol deprivation effect (a transient increase in ethanol

consumption compared to the pre-deprivation baseline).

Chronic Assessment: This deprivation and relapse cycle can be repeated multiple times to

evaluate if the effect of Org 25935 on attenuating relapse-like drinking is maintained over

time.
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Caption: Mechanism of action of Org 25935.
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Caption: Workflow for the Alcohol Deprivation Effect (ADE) model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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